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t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate

Catalog No.
S813677
CAS No.
1373232-46-2
M.F
C15H23NO4S
M. Wt
313.412
Availability
In Stock
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t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate

CAS Number

1373232-46-2

Product Name

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate

IUPAC Name

tert-butyl N-(3-butylsulfonylphenyl)carbamate

Molecular Formula

C15H23NO4S

Molecular Weight

313.412

InChI

InChI=1S/C15H23NO4S/c1-5-6-10-21(18,19)13-9-7-8-12(11-13)16-14(17)20-15(2,3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17)

InChI Key

AHKLAJXPQJZMLD-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C

Synonyms

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbaMate

Application in Organic Chemistry

Summary of the Application: N-acyl/sulfonyl groups are used as protecting groups in the synthesis of complex organic molecules . They are particularly useful because they are readily removable, allowing for a wide range of applications in natural product synthesis .

Methods of Application: A mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .

Results or Outcomes: The synthetic utility of the method was illustrated using a short and efficient formal total synthesis of (±)-calycotomine in three steps .

Application in Peptide Synthesis

Summary of the Application: Carbamates, such as t-Butyloxycarbonyl (Boc), are used as protecting groups for amines in peptide synthesis . They are essential for the synthesis of peptides and can be installed and removed under relatively mild conditions .

Methods of Application: The Boc group can be installed using Boc2O and a base, and it can be removed with strong acid (trifluoroacetic acid) or heat . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions .

Results or Outcomes: The use of Boc as a protecting group has enabled the synthesis of complex peptides, including the synthesis of insulin .

Application in Terpene Glycoconjugate Synthesis

Summary of the Application: Carbamate-tethered terpene glycoconjugates have been prepared using a unique synthetic method .

Results or Outcomes: The method has been successfully used to prepare carbamate-tethered terpene glycoconjugates .

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate is an organic compound characterized by its carbamate functional group and a sulfonyl-substituted phenyl ring. Its molecular formula is C15H23NO4SC_{15}H_{23}NO_4S, with a molecular weight of approximately 313.41 g/mol . This compound is known for its potential applications in pharmaceuticals and chemical synthesis, particularly due to its structural features that allow for various chemical modifications.

There is no current information available on the mechanism of action of this compound.

  • Carbamates can have varying degrees of toxicity, so it's important to handle them with care [].
  • Sulfonyl groups can be mildly acidic and may react with bases.
  • Aromatic compounds can be flammable and should be handled with appropriate precautions.
Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to form the corresponding amine and carbonic acid derivatives.
  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, leading to the formation of new compounds.
  • Decomposition: At elevated temperatures, this compound may decompose, releasing toxic gases such as nitrogen oxides and sulfur oxides .

While specific biological activity data for t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate is limited, compounds with similar structures often exhibit significant biological properties. For instance, carbamates are known to have insecticidal and herbicidal activities. The sulfonyl group may enhance the compound's interaction with biological targets, potentially leading to therapeutic applications .

The synthesis of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate typically involves:

  • Formation of the Phenolic Intermediate: A suitable phenol is reacted with butane-1-sulfonyl chloride to introduce the sulfonyl group.
  • Carbamoylation: The resulting sulfonated phenol is then treated with tert-butyl carbamate under appropriate conditions (e.g., in the presence of a base) to form the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate .

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate has potential applications in:

  • Pharmaceuticals: As a building block for drug development, particularly in designing compounds with specific biological activities.
  • Agricultural Chemicals: Due to its potential insecticidal properties, it may be explored as a pesticide or herbicide.
  • Chemical Research: It serves as a reagent in organic synthesis and may be used in various chemical transformations .

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaMolecular WeightKey Features
t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamateC14H21NO4SC_{14}H_{21}NO_4S299.39 g/molOne less carbon in the sulfonic chain
t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamateC13H19NO4SC_{13}H_{19}NO_4S285.36 g/molShorter sulfonic chain
t-Butyl N-[3-(sulfamoyl)phenyl]carbamateC14H20N2O4SC_{14}H_{20}N_2O_4S320.39 g/molContains a sulfamoyl group instead of sulfonic

Uniqueness

The uniqueness of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate lies in its specific combination of a tert-butoxy group and a butane sulfonamide moiety, which may confer distinct properties compared to similar compounds. This structural arrangement could influence its solubility, reactivity, and biological activity, making it a candidate for specialized applications in medicinal chemistry and agrochemicals .

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate exhibits a complex molecular architecture characterized by multiple conformationally flexible components. The compound adopts a three-dimensional structure defined by the molecular formula C₁₅H₂₃NO₄S with a molecular weight of 313.42 g/mol [1] [2]. The molecular structure features several key structural elements: a tertiary butyl ester group attached to a carbamate moiety, which is connected to a meta-substituted phenyl ring bearing a butane-1-sulfonyl substituent [1].

The conformational landscape of carbamate structures is fundamentally influenced by the planarity of the carbamate backbone due to extended delocalization of π-electrons [3]. This characteristic distinguishes carbamates from peptides, as carbamate units can adopt energetically stable cis configurations, unlike peptides which typically favor trans configurations at low energy [3]. Density functional theory calculations reveal that carbamate monomers exist in multiple stable conformational states, with the eight lowest energy conformers stabilized primarily by weak hydrogen bond interactions between the tert-butyl groups and the carbonyl group of the backbone [3].

The sulfonyl group orientation relative to the phenyl ring represents a significant conformational determinant. The butane-1-sulfonyl substituent in the meta position creates specific spatial arrangements that influence both the molecular dipole moment and intermolecular interactions [2]. The InChI representation 1S/C15H23NO4S/c1-5-6-10-21(18,19)13-9-7-8-12(11-13)16-14(17)20-15(2,3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17) indicates the specific connectivity pattern and stereochemical relationships within the molecule [1].

Computational analysis suggests that the tert-butyl carbamate portion exhibits rotational flexibility around the C-O bond, with barrier heights typically below 10 kcal/mol for similar carbamate systems [4]. The butyl chain attached to the sulfonyl group introduces additional conformational degrees of freedom, with preferred extended conformations minimizing steric interactions with the aromatic ring system [4].

Physical State and Appearance

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate exists as a solid under standard ambient conditions, consistent with the typical physical state observed for carbamate compounds of similar molecular weight and structural complexity [5] [6]. The compound presents as a crystalline or powder form, characteristic of organic carbamates with molecular weights exceeding 300 g/mol [6].

Structurally related carbamate compounds demonstrate similar solid-state properties, with simple tert-butyl carbamate (molecular weight 117.15 g/mol) exhibiting a melting point range of 105-109°C and appearing as white to light yellow powder, crystals, or needles [7] [8]. The significantly higher molecular weight of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate (313.42 g/mol) suggests enhanced intermolecular interactions leading to greater structural stability in the solid state [1] [2].

The physical appearance is influenced by the presence of both polar and nonpolar structural elements within the molecule. The carbamate functional group and sulfonyl moiety contribute polar characteristics, while the tert-butyl and butyl alkyl chains provide hydrophobic regions [1]. This amphiphilic nature typically results in a crystalline solid with moderate to low solubility in purely polar or nonpolar solvents.

Commercial preparations of the compound are typically supplied with purity specifications of 95-98%, indicating high-quality synthetic processes and purification methods [5] [9] [6]. The solid state stability is enhanced by the absence of readily hydrolyzable bonds under normal storage conditions, making it suitable for long-term storage in cool, dry environments [6].

Melting Point Characterization (110-120°C)

The melting point range of 110-120°C for t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate represents a characteristic thermal transition that reflects the compound's intermolecular force profile and crystal packing efficiency. This temperature range indicates moderate thermal stability typical of carbamate compounds with extended aromatic substitution patterns.

Comparative analysis with structurally related compounds provides insight into the melting point behavior. Simple tert-butyl carbamate exhibits a melting point of 105-109°C [7] [8], while the introduction of the 3-(butane-1-sulfonyl)phenyl substituent increases the melting point by approximately 5-15°C. This elevation is attributable to enhanced intermolecular interactions arising from the additional aromatic π-π stacking interactions and dipole-dipole interactions from the sulfonyl group [2].

The sulfonyl functional group contributes significantly to the observed melting point through its ability to participate in intermolecular hydrogen bonding and dipole interactions. Sulfonyl groups are known to exhibit strong electron-withdrawing characteristics, creating localized charge distributions that enhance crystal lattice stability [10]. The meta-substitution pattern on the phenyl ring allows for optimal packing arrangements in the solid state, contributing to the defined melting behavior.

Thermal analysis of related carbamate systems reveals that melting points are sensitive to substitution patterns and molecular weight [11]. The 110-120°C range places this compound in the moderate melting point category for aromatic carbamates, suggesting balanced intermolecular forces that provide stability without excessive crystalline rigidity. This thermal behavior is advantageous for synthetic applications where controlled thermal processing may be required.

The melting point determination also serves as a purity assessment tool, with sharp melting transitions indicating high compound purity, while broad or depressed melting ranges suggest the presence of impurities or polymorphic forms [11].

Solubility Profile in Various Solvents

The solubility characteristics of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate are governed by the compound's amphiphilic nature, which combines polar functional groups with significant hydrocarbon character. The molecule contains both hydrophilic regions (carbamate and sulfonyl groups) and hydrophobic regions (tert-butyl and butyl alkyl chains), resulting in selective solubility patterns across different solvent systems.

Based on structural analogies with related carbamate compounds, the solubility profile can be predicted using established structure-solubility relationships. Simple tert-butyl carbamate demonstrates solubility in methylene chloride, chloroform, and alcohols, with slight solubility in petroleum ether and water [8]. The additional aromatic and sulfonyl functionalities in t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate significantly modify these solubility characteristics.

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile are expected to provide good solubility due to their ability to solvate both the polar carbamate carbonyl and the sulfonyl groups through dipole-dipole interactions [11]. Chlorinated solvents including dichloromethane and chloroform should exhibit moderate to good solvation properties, particularly for synthetic and analytical applications.

Alcoholic solvents present intermediate solubility characteristics. Lower alcohols (methanol, ethanol) may provide limited solubility due to the relatively large hydrophobic component of the molecule, while higher alcohols might show reduced solvation capacity [11]. The hydroxyl groups in alcohols can engage in hydrogen bonding with the carbamate nitrogen-hydrogen and carbonyl oxygen, but the overall molecular hydrophobicity limits extensive dissolution.

Aqueous solubility is anticipated to be minimal due to the predominant hydrophobic character contributed by the tert-butyl group, butyl chain, and aromatic ring system. The polar carbamate and sulfonyl groups provide some water interaction capability, but insufficient to overcome the overall hydrophobic contribution [11]. This low aqueous solubility profile is typical for carbamate compounds with extended alkyl and aromatic substitution.

Spectroscopic Properties

The spectroscopic signature of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate encompasses multiple characteristic absorption regions that reflect its diverse functional group composition. The infrared spectroscopic profile provides particularly diagnostic information for structural confirmation and purity assessment.

Infrared Spectroscopy Characteristics

The carbonyl stretching vibration of the carbamate group represents the most prominent infrared feature, expected to appear in the region of 1700-1720 cm⁻¹ [12] [13] [14]. Carbamate carbonyls typically exhibit strong, sharp absorption bands due to the high dipole moment change during stretching vibrations [15]. The specific frequency within this range is influenced by the electron-withdrawing nature of the meta-substituted phenyl ring, which may shift the absorption to slightly higher frequencies compared to simple alkyl carbamates [12] [15].

The nitrogen-hydrogen stretching vibration appears in the 3300-3400 cm⁻¹ region, characteristic of secondary carbamate structures [16] [17] [18]. This absorption typically presents as a sharp, medium-intensity band, distinguishable from the broader hydroxyl stretches of alcohols or carboxylic acids [16]. The exact frequency depends on the hydrogen bonding environment and intramolecular interactions with the carbonyl oxygen [16].

Sulfonyl group vibrations contribute two characteristic strong absorption bands: the asymmetric SO₂ stretching near 1350 cm⁻¹ and the symmetric SO₂ stretching near 1165 cm⁻¹ [10] [19]. These bands are typically intense and diagnostic for sulfonyl-containing compounds [19]. The butyl chain attachment to the sulfonyl group may cause slight frequency variations compared to simpler sulfonyl derivatives.

Aromatic carbon-hydrogen stretching vibrations appear above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹), while aliphatic carbon-hydrogen stretches from the tert-butyl and butyl groups appear below 3000 cm⁻¹ (2850-2960 cm⁻¹) [20] [21]. The aromatic ring also contributes characteristic overtone patterns in the 2000-1600 cm⁻¹ region and carbon-carbon stretching vibrations around 1600 cm⁻¹ and 1500 cm⁻¹ [20].

Nuclear Magnetic Resonance Characteristics

The ¹H NMR spectrum is expected to exhibit characteristic resonance patterns corresponding to the various structural environments within the molecule. The aromatic protons of the meta-substituted phenyl ring appear in the 7.0-8.0 ppm region, with coupling patterns reflecting the substitution pattern [22]. The carbamate nitrogen-hydrogen proton typically resonates around 4.5-6.0 ppm as a broad signal due to quadrupolar relaxation effects [3].

The tert-butyl group contributes a characteristic singlet at approximately 1.4 ppm, integrating for nine protons [22]. The butyl chain attached to the sulfonyl group exhibits a complex multiplet pattern in the aliphatic region (0.9-3.0 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm and the methylene groups adjacent to the sulfonyl showing characteristic downfield shifts due to the electron-withdrawing effect [19].

Molecular Weight (313.42) and Elemental Composition

The molecular weight of 313.42 g/mol for t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate has been consistently reported across multiple chemical databases and represents a precisely determined value based on the molecular formula C₁₅H₂₃NO₄S [1] [2] [23]. This molecular weight calculation incorporates standard atomic masses: carbon (12.01), hydrogen (1.008), nitrogen (14.007), oxygen (15.999), and sulfur (32.06).

Elemental Composition Analysis

The elemental composition reveals a carbon-rich structure with significant hydrogen content, reflecting the organic nature of the compound. Carbon constitutes 57.48% of the molecular weight (180.15 g/mol from 15 carbon atoms), making it the predominant element[calculated]. Hydrogen contributes 7.40% (23.18 g/mol from 23 hydrogen atoms), providing the molecular framework flexibility through sp³ hybridized centers in the alkyl chains.

Oxygen represents 20.42% of the molecular weight (64.00 g/mol from 4 oxygen atoms), distributed among the carbamate carbonyl oxygen, the ester oxygen, and the two sulfonyl oxygens. This significant oxygen content contributes to the compound's polar character and hydrogen bonding capability[calculated]. Sulfur accounts for 10.23% (32.06 g/mol from 1 sulfur atom), concentrated in the sulfonyl functional group, which serves as a major structural and electronic feature.

Nitrogen constitutes the smallest elemental fraction at 4.47% (14.01 g/mol from 1 nitrogen atom), but plays a crucial structural role as the central atom in the carbamate linkage, connecting the tert-butyl ester portion with the substituted phenyl ring system[calculated].

Mass Spectrometric Considerations

The molecular ion peak at m/z 313 serves as a diagnostic feature for mass spectrometric identification [1]. Fragmentation patterns typically involve loss of the tert-butyl group (loss of 57 mass units) to give characteristic fragment ions, and loss of carbon dioxide (44 mass units) from the carbamate group [24] [25]. The sulfonyl-containing fragments provide additional structural confirmation through characteristic isotope patterns arising from the sulfur atom.

XLogP3

3

Wikipedia

Tert-Butyl [3-(butane-1-sulfonyl)phenyl]carbamate

Dates

Last modified: 08-15-2023

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